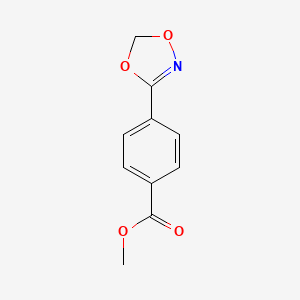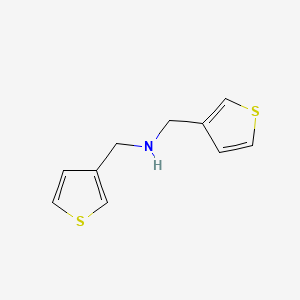
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C({12})H({11})ClIN It is characterized by the presence of a cyclobutane ring attached to a benzyl group that is substituted with chlorine and iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-iodobenzyl bromide and cyclobutanone.
Formation of Intermediate: The first step involves the reaction of 4-chloro-2-iodobenzyl bromide with a suitable nucleophile to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with cyclobutanone under basic conditions to form the cyclobutane ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, leading to the formation of more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of benzyl derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
科学的研究の応用
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitrile group and halogen atoms can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(4-Chlorobenzyl)cyclobutane-1-carbonitrile: Lacks the iodine atom, which may affect its reactivity and binding properties.
1-(4-Iodobenzyl)cyclobutane-1-carbonitrile: Lacks the chlorine atom, which can also influence its chemical behavior.
1-(4-Bromobenzyl)cyclobutane-1-carbonitrile: Substitutes bromine for iodine, potentially altering its reactivity and applications.
Uniqueness
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile is unique due to the presence of both chlorine and iodine atoms on the benzyl group. This dual halogenation can provide distinct reactivity patterns and binding characteristics, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C12H11ClIN |
|---|---|
分子量 |
331.58 g/mol |
IUPAC名 |
1-[(4-chloro-2-iodophenyl)methyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H11ClIN/c13-10-3-2-9(11(14)6-10)7-12(8-15)4-1-5-12/h2-3,6H,1,4-5,7H2 |
InChIキー |
OTVLIUWKTGETJH-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CC2=C(C=C(C=C2)Cl)I)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



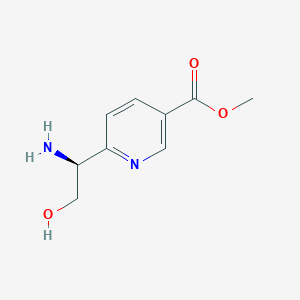
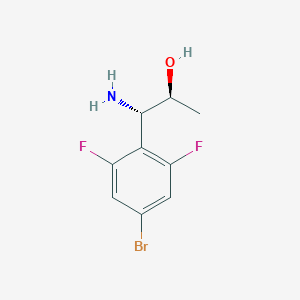
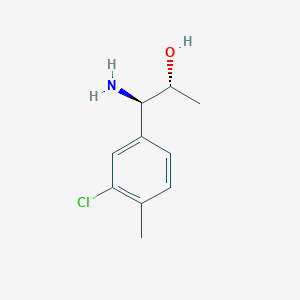
![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)
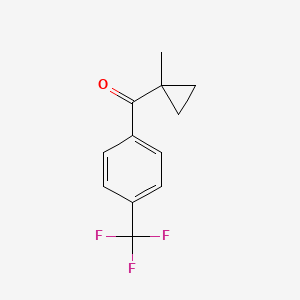
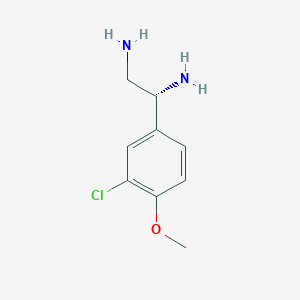

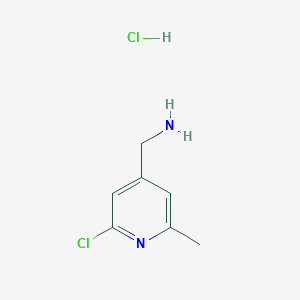
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13044772.png)
